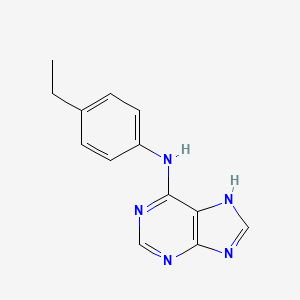

N-(4-ethylphenyl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-2-9-3-5-10(6-4-9)18-13-11-12(15-7-14-11)16-8-17-13/h3-8H,2H2,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJLFVZNNIGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethylphenyl 9h Purin 6 Amine

Strategic Approaches to the Synthesis of N-(4-ethylphenyl)-9H-purin-6-amine

The construction of this compound can be approached in two main stages: the formation of the purine (B94841) core and the introduction of the N-substituted side chain.

De novo synthesis of the purine ring system involves the construction of the bicyclic heterocycle from acyclic or monocyclic precursors. One of the most classical and versatile methods for the laboratory synthesis of purines is the Traube purine synthesis, first reported in 1900. wikipedia.org This methodology is centered on the cyclization of a substituted pyrimidine (B1678525) precursor.

The general approach of the Traube synthesis begins with a 4,5-diaminopyrimidine (B145471). This intermediate is then reacted with a one-carbon unit, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine ring, thus completing the purine scaffold. ccspublishing.org.cnacs.org The key steps are outlined below:

Preparation of a 4,5-diaminopyrimidine: This is often achieved by nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction of the nitroso group to an amino group.

Cyclization: The resulting 4,5-diaminopyrimidine is then heated with a source of a one-carbon fragment. For the synthesis of the 9H-purin-6-amine core (adenine), this typically involves cyclization with formic acid or one of its derivatives, such as triethyl orthoformate.

The table below summarizes the key stages of the Traube purine synthesis for the formation of a generic purine core.

| Step | Description | Reactants | Product |

| 1 | Nitrosation | 4-aminopyrimidine derivative, Nitrous acid | 4-amino-5-nitrosopyrimidine derivative |

| 2 | Reduction | 4-amino-5-nitrosopyrimidine derivative, Reducing agent (e.g., ammonium (B1175870) sulfide) | 4,5-diaminopyrimidine derivative |

| 3 | Cyclization | 4,5-diaminopyrimidine derivative, One-carbon source (e.g., formic acid) | 9H-purine derivative |

This method provides a robust pathway to the fundamental purine structure, which can then be further modified to yield the target compound.

Once the purine core is established, or by using a pre-functionalized purine, the N-(4-ethylphenyl) group can be introduced at the 6-position.

A prevalent and highly effective method for the synthesis of N-substituted purines is the nucleophilic aromatic substitution (SNAr) reaction. nih.govmdpi.com This approach typically involves the reaction of a halopurine, most commonly 6-chloropurine (B14466), with the desired amine. The electron-withdrawing nature of the purine ring system activates the halogen at the 6-position for displacement by a nucleophile.

In the context of synthesizing this compound, 6-chloropurine is reacted with 4-ethylaniline (B1216643). The reaction is generally carried out in a polar solvent, such as n-butanol or ethanol (B145695), and often in the presence of a base to neutralize the hydrogen halide that is formed. jst.go.jp

The reaction proceeds as follows:

Reactants: 6-chloropurine and 4-ethylaniline

Solvent: Typically a polar protic solvent like ethanol or n-butanol.

Conditions: The reaction mixture is heated to reflux for several hours.

Product: this compound and hydrochloric acid (which is neutralized by a base).

This method is widely used due to the commercial availability of 6-chloropurine and a wide range of anilines, allowing for the synthesis of a diverse library of N6-substituted purine derivatives.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, followed by reduction of the imine to an amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org While less common for the direct synthesis of N6-substituted purines from a purine-ketone precursor, this strategy can be conceptually applied.

A hypothetical synthetic route could involve a purine derivative bearing a carbonyl group at the 6-position, such as purine-6-carboxaldehyde. This intermediate could then be reacted with 4-ethylaniline to form the corresponding imine, which is then reduced in situ to the target this compound.

A common reducing agent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN), as it is mild enough to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

| Step | Description | Reactants | Intermediate/Product |

| 1 | Imine Formation | Purine-6-carboxaldehyde, 4-ethylaniline | N-((9H-purin-6-yl)methylene)-4-ethylaniline (Imine) |

| 2 | Reduction | Imine intermediate, Reducing agent (e.g., NaBH₃CN) | This compound |

Amination Strategies for 6-Position Substitution on Purine Scaffolds

Functionalization and Derivatization of the this compound Scaffold

Further chemical modifications can be performed on the this compound scaffold to explore structure-activity relationships.

Alkylation of the purine ring is a common derivatization strategy. The purine core has two principal sites for alkylation: the N7 and N9 positions of the imidazole ring. The regioselectivity of this reaction can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. ub.edu Generally, alkylation of N6-substituted purines leads to a mixture of N7 and N9 isomers, with the N9-alkylated product often being the major, thermodynamically more stable product. ub.edunih.gov

To achieve regioselective N9 alkylation of this compound, the compound can be treated with an alkyl halide (e.g., ethyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netbeilstein-journals.org

The presence of a bulky substituent at the N6 position can sterically hinder the approach of the alkylating agent to the N7 position, thereby favoring N9 substitution. acs.orgnih.gov Various methods have been developed to improve the regioselectivity of N9 alkylation, including the use of specific bases and microwave irradiation to reduce reaction times and by-product formation. ub.edu

Below is a table summarizing typical conditions for N9-alkylation of a purine derivative.

| Alkylating Agent | Base | Solvent | General Outcome |

| Alkyl Halide (e.g., Ethyl Iodide) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | Mixture of N9 and N7 isomers, N9 often major |

| Alkyl Halide (e.g., Methyl Iodide) | Tetrabutylammonium hydroxide | Acetonitrile (Microwave) | Improved regioselectivity for N9 isomer |

Modifications of the Phenyl Ring for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a crucial component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, modifications of the 4-ethylphenyl moiety are systematically undertaken to probe the electronic and steric requirements for optimal interaction with its biological target. These studies often involve the synthesis of a series of derivatives where the ethyl group at the para-position is replaced by other substituents with varying properties.

Research into related 9H-purin-6-amine derivatives has highlighted the significance of the substituent on the phenyl ring for biological activity. For instance, in a series of compounds designed as aldose reductase inhibitors, the nature of substituents on a C6 benzylamine (B48309) side chain was found to be critical for potency and selectivity nih.gov. While specific SAR data for this compound is not extensively detailed in the provided results, general principles from analogous series can be inferred. The exploration typically includes modifications to the size, lipophilicity, and electronic nature of the substituent.

A hypothetical SAR study on the phenyl ring of this compound might involve the variations shown in the table below. The goal would be to determine whether electron-donating or electron-withdrawing groups are preferred, and to map the steric tolerance of the target's binding pocket.

| Substituent (R) at para-position | Electronic Effect | Steric Bulk | Potential Impact on Activity |

|---|---|---|---|

| -H | Neutral | Small | Baseline activity |

| -CH3 (Methyl) | Weakly Electron-Donating | Small | May increase activity through favorable hydrophobic interactions |

| -C2H5 (Ethyl) | Electron-Donating | Medium | Reference compound |

| -C(CH3)3 (tert-Butyl) | Electron-Donating | Large | May decrease activity due to steric hindrance |

| -OCH3 (Methoxy) | Electron-Donating (resonance), Electron-Withdrawing (inductive) | Medium | Can form hydrogen bonds and alter electronic profile |

| -F, -Cl, -Br (Halogens) | Electron-Withdrawing | Varies | Can modulate lipophilicity and introduce halogen bonding |

| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing | Large | Often improves metabolic stability and binding affinity nih.govescholarship.org |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Medium | Potential for hydrogen bonding and strong electronic effects |

The data from such studies are critical for optimizing the lead compound, potentially enhancing its potency, selectivity, and pharmacokinetic properties. The strong correlation observed in other series between inhibitory concentrations and cellular activity underscores the value of these targeted modifications nih.gov.

Advanced Synthetic Techniques in Purine Chemistry Applicable to this compound

The synthesis of this compound and its derivatives can be significantly enhanced by employing modern synthetic methodologies. These advanced techniques offer improvements in terms of reaction efficiency, yield, purity, and the ability to generate diverse libraries of compounds for biological screening.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for the rapid synthesis of heterocyclic compounds, including purine derivatives researchgate.netrsc.org. This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and product purity rsc.orgacs.orgrsc.org.

The application of MAOS is particularly beneficial for the synthesis of N-substituted purines. The key reaction for synthesizing the target compound, which involves the nucleophilic aromatic substitution of a halogenated purine (e.g., 6-chloropurine) with 4-ethylaniline, can be significantly accelerated under microwave conditions.

Key Advantages of MAOS in Purine Synthesis:

Reduced Reaction Times: Dielectric heating allows for rapid and uniform heating of the reaction mixture, accelerating reaction rates researchgate.net.

Improved Yields: The high temperatures and pressures achievable in a sealed microwave reactor can drive reactions to completion, often resulting in higher isolated yields compared to conventional heating acs.orgnih.gov.

Enhanced Purity: Shorter reaction times can minimize the formation of byproducts resulting from decomposition or side reactions rsc.org.

High-Throughput Synthesis: The combination of MAOS with multicomponent reactions facilitates the rapid generation of compound libraries for screening purposes acs.org.

The synthesis of various nitrogen-containing heterocycles, including quinolines and pyrazolopyrimidines, has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technology in preparing complex scaffolds for drug discovery acs.orgnih.gov.

Catalyst-Mediated Coupling Reactions (e.g., Suzuki-Miyaura for aryl substitution)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the synthesis of biaryl compounds and has been successfully applied to the arylation of purine scaffolds researchgate.netlibretexts.org.

This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base libretexts.org. For the synthesis of this compound analogs where the phenyl ring itself is a substituted aryl group attached to the purine core at a different position (e.g., C2 or C8), the Suzuki-Miyaura reaction is highly relevant. An efficient method for synthesizing 6-arylpurines has been developed using the Suzuki-Miyaura cross-coupling of 6-chloropurines with sodium tetraarylborate researchgate.net.

The general scheme for a Suzuki-Miyaura coupling on a purine core is depicted below:

| Reactant 1 (Purine) | Reactant 2 (Boron Reagent) | Catalyst/Conditions | Product |

|---|---|---|---|

| Halogenated Purine (e.g., 6-chloro, 2-bromo, 8-bromo) | Arylboronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, K3PO4) | Aryl-substituted Purine |

The versatility of the Suzuki-Miyaura reaction is enhanced by the commercial availability of a wide range of boronic acids and the mild reaction conditions, which tolerate many functional groups researchgate.net. This allows for the introduction of diverse aryl and heteroaryl moieties onto the purine ring system, making it a powerful strategy for generating libraries of compounds for SAR studies nih.gov. While the primary synthesis of the title compound involves a C-N bond formation, the Suzuki coupling is a key technique for creating analogs with C-C linked aryl groups at other positions of the purine ring, which is a common strategy in purine-based drug discovery researchgate.net.

Structure Activity Relationship Sar and Structural Analogue Studies of N 4 Ethylphenyl 9h Purin 6 Amine

Design Principles for N-(4-ethylphenyl)-9H-purin-6-amine Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on the systematic variation of different parts of the molecule to probe the chemical space and optimize biological activity.

The N-phenyl group of this compound offers a versatile scaffold for introducing a wide range of substituents to probe the steric and electronic requirements of the binding pocket of its biological targets. Research on related N6-substituted purine (B94841) derivatives has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence their biological effects. rsc.orgacs.org

For instance, studies on similar purine-based compounds have shown that introducing electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxic activity. rsc.org Conversely, the introduction of electron-donating groups like methoxy (B1213986) can also lead to potent derivatives, suggesting that the optimal electronic nature of the substituent is target-dependent. nih.gov The position of the substituent on the phenyl ring is also critical, with para-substitution often being favored. rsc.org

The following table summarizes the general trends observed for N-phenyl substituent variations in related purine scaffolds.

| Substituent Type | General Effect on Activity | Reference |

| Alkyl | Can enhance binding through hydrophobic interactions. | google.com |

| Halo | Electron-withdrawing nature can increase potency. | rsc.org |

| Methoxy | Can provide favorable hydrogen bonding interactions. | nih.gov |

These findings suggest that a systematic exploration of alkyl, halo, and methoxy substituents on the phenyl ring of this compound would be a rational approach to developing analogues with potentially improved or modulated biological profiles.

Research on a variety of purine derivatives has shown that substitutions at C2 and C8 can lead to significant changes in biological activity. For example, the introduction of an amino group at the C2 position has been a common strategy in the development of kinase inhibitors. mdpi.com Similarly, C8-substitutions with aryl, alkenyl, or alkynyl groups have been explored to probe for additional binding interactions. researchgate.net The synthesis of such derivatives is often achieved through metal-catalyzed cross-coupling reactions. acs.orgchem-soc.si

The table below outlines the potential impact of substitutions at the C2 and C8 positions of the purine core based on studies of related compounds.

| Position | Substituent Type | Potential Impact on Activity | Reference |

| C2 | Amino, Halogen | Can modulate kinase inhibitory activity and selectivity. | mdpi.comresearchgate.net |

| C8 | Aryl, Alkenyl, Alkynyl | Can provide additional steric bulk and electronic interactions. | researchgate.netmdpi.com |

These examples highlight the importance of exploring C2 and C8 substitutions in the design of novel this compound analogues with tailored biological activities.

The substituent at the N9 position of the purine ring plays a crucial role in determining the biological profile of this compound analogues. Alkylation, arylation, or the introduction of other functional groups at this position can significantly affect the compound's solubility, cell permeability, and target-binding affinity. researchgate.netresearchgate.net

The alkylation of purines can result in a mixture of N7 and N9 isomers, with the N9 isomer often being the desired product for many biological applications. researchgate.net The choice of the N9-substituent can have a profound impact on activity. For example, in a series of 2,6,9-trisubstituted purines, the presence of a cyclopentyl group at N9 was found to be favorable for activity against certain cancer cell lines. acs.org The introduction of aryl groups at the N9 position has also been explored and can lead to potent antiviral compounds. datapdf.com

The following table summarizes the influence of different N9-substituents on the biological activity of purine derivatives.

| N9-Substituent | General Effect on Biological Profile | Reference |

| Alkyl | Can improve pharmacokinetic properties and target engagement. | researchgate.net |

| Aryl | Can introduce additional binding interactions and modulate selectivity. | chem-soc.sidatapdf.com |

| Cycloalkyl | Can provide a favorable hydrophobic interaction within the binding site. | acs.org |

These findings underscore the significance of the N9-substituent in fine-tuning the biological properties of this compound and its analogues.

Conformational Analysis of this compound and Related Isomers

The three-dimensional structure and dynamic properties of this compound and its isomers are critical determinants of their biological activity. Conformational analysis, including the study of tautomeric equilibria and stereochemistry, provides insights into the molecular recognition processes that govern their interactions with biological macromolecules.

Purine derivatives, including this compound, can exist in different tautomeric forms, which can significantly influence their hydrogen-bonding patterns and, consequently, their molecular recognition by biological targets. scispace.com The most common tautomeric forms for N6-substituted adenines are the 9H and 7H tautomers. The position of the proton on the purine ring system can alter the donor-acceptor properties of the nitrogen atoms, leading to different binding modes.

The tautomeric equilibrium can be influenced by various factors, including the solvent environment and the nature of substituents on the purine ring. researchgate.net For example, the protonation state of the purine can stabilize specific tautomers. scispace.com The ability of a molecule to adopt a particular tautomeric form can be crucial for its biological function, as it may be the specific tautomer that is recognized by an enzyme or receptor. nih.gov The amino-imino tautomerism of the exocyclic amino group is another important consideration. researchgate.net

The understanding of tautomeric preferences is therefore essential for the rational design of analogues with improved binding affinity and selectivity.

The introduction of chiral centers into purine derivatives can lead to stereoisomers with distinct biological activities. google.com This is particularly relevant when substituents are introduced at the N9 position or on the side chains of the purine core. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its ability to fit into a binding site. nih.gov

For instance, in the synthesis of N-(purin-6-yl)dipeptides, racemization at the chiral center of the amino acid was observed, leading to a mixture of diastereomers with potentially different biological activities. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of chiral purine derivatives. The use of chiral starting materials or stereoselective synthetic methods is often necessary to obtain enantiomerically pure compounds. mdpi.com

The biological evaluation of individual stereoisomers is crucial to determine which enantiomer or diastereomer is responsible for the desired pharmacological effect. This knowledge can guide the development of more potent and selective drugs with improved therapeutic profiles. nih.gov

Biological Target Identification and Mechanism of Action Elucidation for N 4 Ethylphenyl 9h Purin 6 Amine

Enzyme Inhibition Profiling

N-(4-ethylphenyl)-9H-purin-6-amine has been evaluated for its inhibitory effects against several key enzyme families, including kinases, cytokinin oxidase/dehydrogenase, and histone deacetylases.

Kinase Inhibition Studies with this compound and Analogues

Substituted purine (B94841) derivatives are recognized as significant scaffolds for the development of kinase inhibitors. google.com Research has demonstrated that modifications at various positions on the purine ring can lead to potent and selective inhibition of specific kinases. For instance, 2,6,9-trisubstituted purine derivatives have shown notable inhibitory activity against Bcr-Abl kinase, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov While specific kinase inhibition data for this compound is not extensively detailed in the provided results, the broader class of N6-substituted purines, to which it belongs, has been a focus of kinase inhibitor development. For example, olomoucine, a potent cyclin-dependent kinase inhibitor, features a 2-amino-9H-purine core. acs.org The development of isoform-selective inhibitors for enzymes like Casein Kinase 1 (CK1) has also involved N9-substituted purine analogs, highlighting the versatility of the purine scaffold in targeting different kinases. nih.gov

Interactive Table: Kinase Inhibition Data for Selected Purine Analogs

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Compound VII | Bcr-Abl | 0.015 | nih.gov |

| Imatinib | Bcr-Abl | 0.33 | nih.gov |

| Nilotinib | Bcr-Abl | - | nih.gov |

| SR-4133 | CK1ε | 0.058 | nih.gov |

Inhibition of Cytokinin Oxidase/Dehydrogenase

This compound belongs to the class of 6-anilinopurine (B17677) derivatives, which are known inhibitors of cytokinin oxidase/dehydrogenase (CKX). google.com This enzyme plays a crucial role in the degradation of cytokinins, a class of plant hormones that regulate cell division and growth. researchgate.net Inhibition of CKX can lead to increased levels of endogenous cytokinins, which can delay senescence in plant and mammalian cells and enhance agricultural yield. google.comepo.org Studies have shown that 2-substituted 6-anilinopurines are particularly promising as specific CKX inhibitors. google.com The inhibitory activity is influenced by the substituents on the purine ring, with different analogs showing varying degrees of potency. google.com

Exploration of Other Enzyme Systems (e.g., Histone Deacetylases)

The purine scaffold has also been investigated for its potential to inhibit other enzyme systems, such as histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression and having therapeutic potential in cancer. nih.govnih.gov While direct inhibitory data for this compound on HDACs is not available in the provided results, studies on other purine derivatives have shown that modifications to the purine ring can yield potent HDAC inhibitors. jst.go.jp For example, 9-substituted purine hydroxamic acids have demonstrated greater potency against HDACs compared to their 6-substituted counterparts. jst.go.jp The length and nature of the linker between the purine core and the hydroxamic acid moiety also significantly impact the inhibitory activity. jst.go.jp

Receptor Modulation Investigations

In addition to enzymatic inhibition, this compound and related compounds have been studied for their ability to modulate purinergic receptors.

Interaction with Purinergic Receptors

Purinergic receptors, which are activated by adenosine (B11128) and ATP, are involved in a wide range of physiological processes. nih.gov The purine scaffold is a key structural feature of ligands that interact with these receptors. mdpi.com Both agonist and antagonist activities have been reported for various purine derivatives at different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govdiva-portal.org For instance, N6-substituted adenosine analogs have been developed as selective agonists for the A1 and A3 adenosine receptors. nih.gov Conversely, other 2,6,9-trisubstituted purines have been identified as potent antagonists of the Smoothened (SMO) receptor, which is involved in the Hedgehog signaling pathway. mdpi.com

Agonist or Antagonist Activity Assessment

The functional activity of purine derivatives at purinergic receptors is highly dependent on their specific substitution patterns. For example, a series of 2-aryl-9-substituted-6-morpholino purine derivatives have been identified as potent antagonists for A1 and A3 adenosine receptors. diva-portal.org In contrast, other modifications, such as the introduction of an N-ethyluronamide group at the 5' position of adenosine, have led to the development of A1 and A3 receptor agonists. nih.gov The determination of whether a compound acts as an agonist or an antagonist is typically carried out through functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels. diva-portal.org While the specific agonist or antagonist profile of this compound at various purinergic receptors is not explicitly detailed, the extensive research on related purine analogs suggests its potential to modulate these receptor systems. nih.govuniversiteitleiden.nl

Investigation of Cellular Signaling Pathways

The purine scaffold, a core component of this compound, is a well-established pharmacophore known to interact with key enzymes in cyclic nucleotide signaling pathways. These pathways, primarily governed by the synthesis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by adenylate and guanylate cyclases, and their degradation by phosphodiesterases (PDEs), are fundamental to cellular signal transduction.

Research into related purine derivatives provides insights into the potential modulatory effects of this compound. For instance, certain purine analogs have been identified as inhibitors of adenylate cyclase. nih.govnih.gov Conversely, other purine-based compounds can stimulate adenylate cyclase. drugbank.com The modulation of these cyclases directly impacts the intracellular concentrations of cAMP and cGMP, which in turn regulate a multitude of cellular processes.

Guanylate cyclases, both soluble and membrane-bound, are another critical family of enzymes in this pathway, catalyzing the formation of cGMP from GTP. nih.govnih.gov The activity of these enzymes is modulated by various signaling molecules, including nitric oxide. nih.govnih.gov Given the structural similarities, it is plausible that this compound could influence guanylate cyclase activity, thereby affecting cGMP-mediated signaling cascades.

Furthermore, phosphodiesterases, a diverse family of enzymes that hydrolyze cyclic nucleotides, represent another potential target. nih.gov Inhibitors of specific PDE isoenzymes, such as PDE4, can lead to an accumulation of cAMP, which has been shown to have various physiological effects. nih.gov The interaction of purine derivatives with PDEs suggests that this compound may also exert its effects through the inhibition of one or more PDE subtypes.

The modulation of cyclic nucleotide pathways can have profound downstream effects on cell cycle regulation and proliferation. Alterations in cAMP and cGMP levels are known to influence the activity of protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate a host of downstream targets involved in cell cycle control.

Purine derivatives have been extensively studied for their ability to interfere with the cell cycle. For example, some 2,6,9-trisubstituted purines have been shown to induce cell cycle arrest at the S-phase in cancer cell lines. mdpi.com This arrest is often a consequence of the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. acs.org The purine scaffold is a common feature in many CDK inhibitors.

The antiproliferative effects of purine analogs are often linked to their ability to induce apoptosis, or programmed cell death. nih.gov This can be triggered by various mechanisms, including the disruption of normal cell cycle progression and the activation of apoptotic signaling cascades. The ability of certain purine derivatives to induce apoptosis highlights their potential as anticancer agents.

Computational Chemistry and Molecular Modeling of N 4 Ethylphenyl 9h Purin 6 Amine

Molecular Docking Simulations to Predict Binding Modes

No molecular docking studies specifically detailing the ligand-protein interactions or predicting the binding affinities and orientations for N-(4-ethylphenyl)-9H-purin-6-amine have been identified. Such simulations are crucial for understanding how a ligand might bind to a protein's active site, a key step in drug discovery.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Similarly, there is a lack of published molecular dynamics simulations for this compound. These simulations are used to investigate the stability of a ligand within an active site and to observe any conformational changes, such as induced-fit pocket plasticity, in the biological target upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations for this compound were found in the public domain. These calculations provide fundamental information about the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netstuba.sk

For purine (B94841) derivatives, the distribution and energy levels of HOMO and LUMO orbitals determine the molecule's charge transfer characteristics. researchgate.netnih.gov In push-pull purine systems, where electron-donating and electron-accepting groups are present, the spatial arrangement of these orbitals can be significantly modified. nih.gov For instance, in some substituted purines, the HOMO is centered on the purine core while the LUMO is located on a substituent, indicating a pronounced push-pull character. nih.gov This separation of frontier orbitals influences the intramolecular charge transfer (ICT) and, consequently, the molecule's electronic and photophysical properties. beilstein-journals.org

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net Computational methods, such as Density Functional Theory (DFT) at the B3LYP level, are commonly employed to calculate these orbital energies and the resulting energy gap. researchgate.netresearchgate.net These calculations provide valuable data on how substitutions on the purine ring affect the electronic properties. For example, the introduction of different substituents can tune the HOMO-LUMO gap, thereby modulating the molecule's reactivity and potential biological interactions. researchgate.netnankai.edu.cn

Below is a representative data table illustrating typical FMO analysis results for a purine derivative, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 to -6.04 |

| LUMO Energy | -2.18 to -3.15 |

| HOMO-LUMO Gap (ΔE) | 2.01 to 3.86 |

| Note: The values presented are illustrative and based on typical ranges for similar purine derivatives found in the literature. stuba.sknih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orguni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate charge distribution. nih.gov Red areas signify regions of negative potential, rich in electrons, and are prone to electrophilic attack, while blue areas represent positive potential, electron-deficient regions, susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net Green areas indicate neutral potential.

For this compound, the MEP map would reveal the nucleophilic and electrophilic sites. The nitrogen atoms of the purine ring, particularly those with lone pairs of electrons, are expected to be regions of high electron density (red or yellow), making them potential sites for hydrogen bonding and interactions with electrophiles. uni-muenchen.deresearchgate.net Conversely, the hydrogen atoms attached to the purine and the phenyl rings would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. chemrxiv.org

This analysis is critical for understanding how the molecule might interact with biological receptors. The specific electrostatic potential distribution can guide the design of new derivatives with enhanced binding affinities by modifying substituents to alter the charge distribution in a targeted manner. chemrxiv.orgamazonaws.com DFT calculations are commonly used to generate MEP maps, providing a visual representation of the molecule's reactivity landscape. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. imtm.cz

Development of Predictive Models for Biological Efficacy

For this compound and its analogs, QSAR models can be developed to predict their biological efficacy, such as anticancer or antiviral activity. imtm.czresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govimtm.cz

Multiple Linear Regression (MLR) is a common statistical method used to create the QSAR equation. nih.gov A robust QSAR model will have good statistical parameters, including a high correlation coefficient (r²) and predictive ability (q²). mdpi.com For instance, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a more significant contribution to their cytotoxic activity than electronic properties. imtm.czresearchgate.net Such models can guide the synthesis of new derivatives with improved potency by suggesting modifications that enhance the desired structural features. researchgate.net

The following table shows an example of descriptors that could be used in a QSAR model for purine derivatives.

| Descriptor Type | Examples |

| Electronic | Net atomic charges (q), Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity, Surface area |

| Topological | Wiener index, Balaban index |

| Lipophilicity | LogP |

Identification of Key Pharmacophoric Features for this compound Analogues

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com Pharmacophore modeling helps to identify the key functional groups and their spatial arrangement responsible for the biological activity of a series of compounds. preprints.org

For this compound analogues, pharmacophore models can be generated based on the structures of active compounds. mdpi.com These models typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), and hydrophobic groups (HY). mdpi.compreprints.org

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor feature associated with the N9-H of the purine ring.

Hydrogen bond acceptor features corresponding to the nitrogen atoms in the purine ring.

An aromatic ring feature for the 4-ethylphenyl group.

A hydrophobic feature for the ethyl substituent.

By understanding these key features, medicinal chemists can design new analogues that fit the pharmacophore model more effectively, thus increasing the probability of enhanced biological activity. mdpi.com This approach is a cornerstone of modern drug design, facilitating the rational development of more potent and selective therapeutic agents. preprints.org

Analytical and Spectroscopic Characterization Methods for N 4 Ethylphenyl 9h Purin 6 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(4-ethylphenyl)-9H-purin-6-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR Applications in this compound Analysis

Proton (¹H) NMR spectroscopy is typically the first step in structural analysis, revealing the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for both the purine (B94841) core and the 4-ethylphenyl substituent.

Key expected signals in the ¹H NMR spectrum include:

Purine Protons: The purine ring features two distinct aromatic protons, H-2 and H-8, which typically appear as sharp singlets in the downfield region (δ 8.0-9.0 ppm) core.ac.uk. A broad singlet corresponding to the N9-H proton is also expected, with its chemical shift being sensitive to solvent and concentration beilstein-journals.org.

Amine Proton: The N-H proton of the amine linkage will likely appear as a broad singlet.

Ethylphenyl Protons: The 4-ethylphenyl group will present a classic A₂B₂ system for the aromatic protons, appearing as two doublets (δ 7.0-8.0 ppm) kuleuven.be. The ethyl group itself will produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of the ethyl fragment ekb.eg.

Amine NH₂ Protons: The amino group at position 6 gives rise to a broad singlet, the chemical shift of which can be influenced by solvent and temperature researchgate.net.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Purine N9-H | Variable (e.g., 12.5-13.5) | Broad Singlet (br s) | N/A |

| Purine H-8 | ~8.4 | Singlet (s) | N/A |

| Purine H-2 | ~8.2 | Singlet (s) | N/A |

| Amine N-H | Variable | Broad Singlet (br s) | N/A |

| Phenyl H-2', H-6' | ~7.7 | Doublet (d) | ~8.5 |

| Phenyl H-3', H-5' | ~7.2 | Doublet (d) | ~8.5 |

| Ethyl -CH₂- | ~2.6 | Quartet (q) | ~7.6 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total carbon count and the nature of each carbon (aliphatic, aromatic, quaternary).

For this compound, the ¹³C NMR spectrum would be expected to show 13 distinct signals (unless there is accidental signal overlap):

Purine Carbons: Five signals are expected for the purine ring carbons (C-2, C-4, C-5, C-6, and C-8). The chemical shifts of these carbons are characteristic of the purine system, with C-2, C-4, C-6, and C-8 typically resonating in the δ 140-160 ppm range, while C-5 appears at a more upfield position core.ac.uknih.gov.

Ethylphenyl Carbons: Six signals are expected for the 4-ethylphenyl group. This includes four aromatic carbons (two of which are quaternary) and two aliphatic carbons from the ethyl group rsc.org.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Purine C-6 | ~155 |

| Purine C-2 | ~153 |

| Purine C-4 | ~150 |

| Purine C-8 | ~141 |

| Phenyl C-4' (attached to ethyl) | ~140 |

| Phenyl C-1' (attached to NH) | ~137 |

| Phenyl C-2', C-6' | ~128 |

| Phenyl C-3', C-5' | ~121 |

| Purine C-5 | ~119 |

| Ethyl -CH₂- | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-C-H). It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the purine H-2 and H-8 singlets would correlate to their respective carbon signals (C-2 and C-8), and the aromatic and aliphatic protons of the ethylphenyl group would correlate to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically over two or three bonds, ²J-C-H and ³J-C-H). HMBC is critical for connecting different fragments of the molecule. Key correlations would include:

The H-2'/H-6' protons of the phenyl ring to the purine C-6 carbon, confirming the attachment point of the side chain.

The purine H-8 proton to the C-4 and C-5 carbons, helping to assign the purine ring system.

The ethyl methylene protons to the aromatic C-4' carbon, confirming the position of the ethyl group on the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion to several decimal places. exeter.ac.ukjst.go.jp This allows for the calculation of the elemental formula with high confidence, a critical step in identifying a new compound. For this compound (C₁₃H₁₃N₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) confirming the molecular formula.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation. hmdb.ca The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is often characteristic of the compound's structure.

For this compound, the fragmentation would likely involve cleavage at the most labile bonds. Expected fragmentation pathways for the protonated molecule ([M+H]⁺) could include:

Loss of the ethyl group from the phenyl ring.

Cleavage of the C-N bond between the purine ring and the ethylphenylamino side chain, leading to ions corresponding to the protonated adenine (B156593) core and the ethylaniline fragment.

Fragmentation of the purine ring itself, a characteristic pattern for purine derivatives.

The analysis of these fragments helps to piece together the structure, confirming the identity of both the purine core and the N-substituent.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a cornerstone for the structural elucidation of this compound. These methods probe the vibrational modes of a molecule, providing direct information about the presence of specific functional groups. researchgate.net The vibrational spectrum is a unique characteristic of a compound, arising from the stretching, bending, and other motions of its constituent atoms. oatext.com

In the analysis of this compound, FT-IR and FT-Raman spectroscopy are used in a complementary fashion to identify all the key structural moieties. The purine core, the secondary amine linker, the substituted phenyl ring, and the ethyl group each exhibit characteristic absorption or scattering bands. For instance, the N-H stretching vibration of the secondary amine typically appears in a distinct region of the infrared spectrum, while the aromatic C-H and C=C stretching vibrations of the purine and phenyl rings provide further structural confirmation. primescholars.comnepjol.info

The analysis involves comparing the experimental spectra with established correlation charts and, when available, with theoretical calculations from Density Functional Theory (DFT). researchgate.netripublication.com This allows for a complete assignment of the observed vibrational bands to specific molecular motions, a process known as Potential Energy Distribution (PED) analysis. researchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for the primary functional groups within this compound, based on data from analogous structures.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| N-H Bend | 1550 - 1650 | Weak or Inactive | |

| Aromatic Ring (Purine, Phenyl) | C-H Stretch | 3000 - 3100 | 3000 - 3100 (Strong) |

| C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) | |

| C-H Out-of-Plane Bend | 700 - 900 | Weak or Inactive | |

| Ethyl Group (CH₂, CH₃) | Asymmetric/Symmetric C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C-H Bend (Scissoring/Bending) | 1375 - 1470 | 1375 - 1470 | |

| Purine Ring | C-N Stretch | 1250 - 1350 | 1250 - 1350 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound following its synthesis and for the subsequent verification of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of the final compound. It offers high resolution, sensitivity, and quantitative accuracy. ptfarm.pl For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this setup, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The method's validation is crucial and involves assessing parameters such as selectivity, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. ptfarm.pl The compound's purity is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

Table 2: Representative HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 or 260 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Flash Chromatography for Purification

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash chromatography is a rapid and efficient method used to isolate and purify this compound from these mixtures on a preparative scale. nih.govepo.org

The technique relies on forcing a solvent through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. google.com Due to the basic nature of the amine functional groups in the purine structure, which can interact strongly and irreversibly with the acidic silanol (B1196071) groups of standard silica gel, modifications to the procedure are often necessary. biotage.com This "tailing" or streaking phenomenon can be mitigated by adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the mobile phase. This neutralizes the acidic sites on the silica, allowing for better elution and peak shape. biotage.com

The separation is achieved by applying the crude mixture to the column and eluting with a solvent system of increasing polarity, known as a gradient. Fractions are collected and analyzed (typically by Thin-Layer Chromatography or HPLC) to identify those containing the pure product.

Table 3: General Conditions for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient system, typically starting with a nonpolar solvent and increasing the proportion of a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |

| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) may be added to the eluent system to prevent peak tailing. biotage.com |

| Loading Technique | The crude material is pre-adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the mobile phase (wet loading). |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization or HPLC. |

Future Perspectives and Translational Implications of N 4 Ethylphenyl 9h Purin 6 Amine Research

Development of N-(4-ethylphenyl)-9H-purin-6-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as such a tool holds considerable potential. Its core purine (B94841) scaffold is a well-established pharmacophore that interacts with a multitude of biological targets, most notably protein kinases and adenosine (B11128) receptors. The ethylphenyl substitution at the N6-position offers a handle for modulating potency and selectivity.

For instance, a key application could be in the study of specific enzyme families. By designing and synthesizing derivatives with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, this compound could be used for target identification and validation studies. Such probes would enable researchers to visualize the subcellular localization of its binding partners and to isolate and identify them from complex biological mixtures. A study on 6-methyl-7-substituted-7-deaza purine nucleoside analogs highlighted the potential of such compounds to serve as chemical probes for lead optimization in the development of novel antiviral agents. nih.gov

Exploration of Novel Therapeutic Applications for this compound and its Analogues

The purine nucleus is a privileged structure in medicinal chemistry, with numerous approved drugs built upon this scaffold. researchgate.net The therapeutic potential of this compound and its analogues is therefore a significant area of future investigation.

Kinase Inhibition: A primary avenue for therapeutic exploration lies in the realm of kinase inhibition. Many N6-substituted purines have demonstrated potent inhibitory activity against various kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. For example, studies on 2-arylaminopurines have identified compounds with high potency and selectivity for cyclin-dependent kinases (CDKs), which are critical for cell cycle control. acs.org The 4-ethylphenyl group of the target compound could potentially confer selectivity for specific kinase binding pockets.

Adenosine Receptor Modulation: Adenosine receptors (A1, A2A, A2B, and A3) are another important class of targets for purine derivatives. These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic implications for cardiovascular, inflammatory, and neurological disorders. Research on 2-aryl-6-morpholinopurine derivatives has revealed compounds with potent and selective antagonism at different adenosine receptor subtypes. mdpi.com The N-(4-ethylphenyl) moiety could be explored for its ability to fine-tune activity and selectivity towards a specific adenosine receptor.

Antiviral and Anticancer Activity: Purine analogues have a long history as antiviral and anticancer agents. jst.go.jp Their mechanism often involves mimicking natural purines and interfering with nucleic acid synthesis or other vital cellular processes. The potential of this compound in these areas warrants investigation, building upon the knowledge gained from other substituted purines.

Strategies for Optimization of Potency, Selectivity, and Bioavailability in Purine Drug Discovery

The translation of a promising lead compound into a clinical candidate hinges on the optimization of its pharmacological and pharmacokinetic properties. For this compound, several strategies can be employed to enhance its potency, selectivity, and bioavailability.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is crucial. This involves synthesizing a library of analogues with modifications at various positions of the purine ring (e.g., C2, C8, N9) and the phenyl ring. These studies help to elucidate the structural requirements for potent and selective interaction with the target protein. For instance, research on purine-based inhibitors has shown that substitutions at the C2 and C6 positions are critical for modulating activity and selectivity. lookchem.comnih.gov

Improving Bioavailability: Poor oral bioavailability is a common challenge in drug development. For purine-based compounds, strategies to improve this parameter include modifying physicochemical properties like solubility and lipophilicity. lookchem.comnih.gov The formation of salts or co-crystals can enhance solubility. mdpi.com Additionally, prodrug approaches, where a labile functional group is attached to the molecule to improve its absorption and is later cleaved in the body to release the active drug, can be explored.

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can play a vital role in guiding the optimization process. These techniques can predict how different analogues of this compound might bind to a target protein, providing insights for the rational design of more potent and selective compounds.

Below is a hypothetical data table illustrating the kind of data that would be generated during an SAR study of N6-aryl purine analogues, which could guide the optimization of this compound.

| Compound | R1 (at C2) | R2 (at N9) | Target Kinase IC50 (nM) | Off-target Kinase IC50 (nM) | Oral Bioavailability (%) |

| Analogue 1 | -H | -H | 500 | >10000 | 5 |

| Analogue 2 | -NH2 | -H | 150 | 5000 | 10 |

| Analogue 3 | -Cl | -H | 80 | 2000 | 15 |

| Analogue 4 | -Cl | -cyclopentyl | 50 | 1500 | 25 |

| This compound | -H | -H | Data not available | Data not available | Data not available |

Integration of Multi-omics Approaches for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound and to identify potential biomarkers for its activity, the integration of multi-omics approaches is indispensable. These technologies provide a global view of the molecular changes occurring within a cell or organism upon treatment with the compound.

Genomics and Transcriptomics: Techniques like RNA sequencing (RNA-seq) can reveal the changes in gene expression profiles induced by the compound. This can help to identify the signaling pathways that are modulated and to uncover potential off-target effects.

Proteomics: Proteomic analyses can identify the proteins that directly interact with this compound and can also quantify changes in the abundance and post-translational modifications of thousands of proteins in response to treatment. This information is critical for understanding the compound's mechanism of action at the protein level.

Metabolomics: Metabolomic studies can provide a snapshot of the metabolic state of cells treated with the compound. Given that purine analogues can interfere with nucleotide metabolism, this approach is particularly relevant for understanding the metabolic consequences of treatment. Recent studies have utilized multi-omics to characterize the effects of chemical reprogramming on cellular metabolism, including alterations in purine derivatives. elifesciences.orgnih.gov

By integrating data from these different "omics" layers, researchers can construct a comprehensive picture of the cellular response to this compound, facilitating the identification of its precise molecular targets and mechanisms of action. This deep mechanistic understanding is crucial for its future development as a therapeutic agent.

| Omics Approach | Potential Insights for this compound Research |

| Genomics | Identification of genetic factors influencing drug response. |

| Transcriptomics | Elucidation of modulated signaling pathways and gene networks. |

| Proteomics | Direct target identification and characterization of post-translational modifications. |

| Metabolomics | Understanding the impact on cellular metabolism, particularly nucleotide pathways. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-ethylphenyl)-9H-purin-6-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a purine core (e.g., 6-chloropurine) with a substituted aniline derivative (e.g., 4-ethylaniline) via nucleophilic aromatic substitution. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improve yield in halogenated intermediates .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .

- Optimization : Reaction time, temperature (often 80–120°C), and stoichiometric ratios (e.g., 1:1.2 purine:aniline) should be systematically varied to maximize yield .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical techniques :

- NMR : -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (purine carbons at δ 140–160 ppm) validate substitution patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 268.12) .

- X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and planarity of the purine-aniline system .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro screens :

- Enzyme inhibition : Test against kinases (e.g., PI3K) or acetylcholinesterase (AChE) at 10–100 μM concentrations, using Ellman’s assay for AChE .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Target prediction : Use SwissTargetPrediction or AutoDock for docking studies to prioritize targets .

Advanced Research Questions

Q. How can synthetic scalability challenges for this compound be addressed?

- Process chemistry :

- Flow reactors : Continuous flow systems reduce side reactions and improve yield reproducibility .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable synthesis .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should conflicting bioactivity data (e.g., variable IC values across studies) be resolved?

- Troubleshooting steps :

- Purity verification : Re-analyze compound purity via LC-MS and eliminate aggregates using dynamic light scattering (DLS) .

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

- Structural analogs : Compare activity with derivatives (e.g., N-(3-chlorophenyl) analogs) to identify SAR trends .

Q. What advanced techniques elucidate the compound’s interaction with DNA or proteins?

- Biophysical methods :

- Surface plasmon resonance (SPR) : Measure binding kinetics (K) for protein targets .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

- Circular dichroism (CD) : Monitor conformational changes in DNA/RNA upon binding .

Q. How can computational modeling guide the design of this compound derivatives?

- In silico strategies :

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .

- QSAR : Develop models using MOE or Schrödinger to link substituents (e.g., ethyl vs. methyl groups) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.